

In-Depth Technical Guide: 4-Bromo-1,1,2-trifluoro-1-butene

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Compound of Interest

Compound Name: 4-Bromo-1,1,2-trifluoro-1-butene

Cat. No.: B151897

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1,1,2-trifluoro-1-butene**, a key fluorinated organic intermediate. The document details its chemical and physical properties, spectroscopic data, a validated synthesis protocol, and its significant applications in the pharmaceutical and agrochemical industries. Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Chemical Identity and Properties

4-Bromo-1,1,2-trifluoro-1-butene, with the CAS number 10493-44-4, is an organofluorine compound characterized by a butene backbone substituted with three fluorine atoms at the double bond and a bromine atom at the terminal position.^[1] Its unique structure makes it a valuable building block in organic synthesis.

Molecular Weight Calculation

The molecular weight of **4-Bromo-1,1,2-trifluoro-1-butene** is 188.97 g/mol .^{[1][2][3][4][5]} This is determined from its molecular formula, C₄H₄BrF₃, and the atomic weights of its constituent elements.

The calculation is as follows:

- Carbon (C): 4 atoms × 12.011 g/mol = 48.044 g/mol

- Hydrogen (H): 4 atoms \times 1.008 g/mol = 4.032 g/mol
- Bromine (Br): 1 atom \times 79.904 g/mol = 79.904 g/mol
- Fluorine (F): 3 atoms \times 18.998 g/mol = 56.994 g/mol
- Total Molecular Weight: 48.044 + 4.032 + 79.904 + 56.994 = 188.974 g/mol

Physical and Chemical Properties

The table below summarizes the key quantitative data for **4-Bromo-1,1,2-trifluoro-1-butene**.

Property	Value
Molecular Formula	C ₄ H ₄ BrF ₃
Molecular Weight	188.97 g/mol [1][2][3][4][5]
Appearance	Colorless to brown liquid[1][4]
Boiling Point	95-98 °C[1][4][6]
Density	1.639 g/mL at 25 °C[1][4][6]
Refractive Index (n _{20/D})	1.401[4][6]
Flash Point	17 °C (62.6 °F) - closed cup
Water Solubility	Not miscible or difficult to mix[4][6]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of **4-Bromo-1,1,2-trifluoro-1-butene**.

- ¹H NMR: Proton NMR data is available for this compound, which helps in identifying the hydrogen environments in the molecule.[7]
- ¹³C NMR: Carbon-13 NMR spectra provide information about the carbon framework of the molecule.[3][8]

- Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight and can provide insights into the fragmentation patterns of the molecule.[3]
- Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the functional groups present in the compound.[3]

Experimental Protocols

A documented method for the synthesis of **4-Bromo-1,1,2-trifluoro-1-butene** involves a dehalogenation reaction.[9][10]

Synthesis of 4-Bromo-1,1,2-trifluoro-1-butene

Principle: This method utilizes a dehalogenation reaction where 1,4-dibromo-2-chloro-1,1,2-trifluorobutane is treated with a dehalogenating agent, such as zinc powder, in an aqueous solvent to yield the desired product.[9][10]

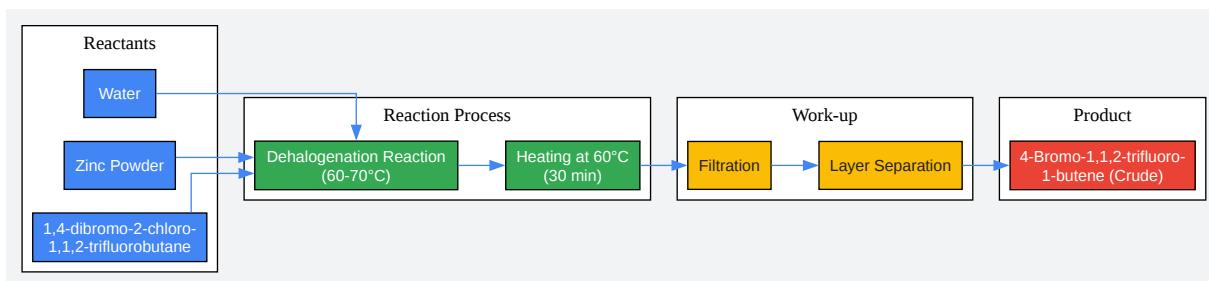
Materials:

- 1,4-dibromo-2-chloro-1,1,2-trifluorobutane (0.15 mol)
- Zinc powder
- Water (solvent)
- Reaction vessel with stirring mechanism and temperature control

Procedure:

- To a reaction vessel containing water and zinc powder, add 1,4-dibromo-2-chloro-1,1,2-trifluorobutane dropwise with constant stirring.[9]
- Control the rate of addition to maintain the reaction temperature between 60-70°C. The addition should be completed over approximately 70 minutes.[9]
- After the addition is complete, heat the mixture at 60°C for an additional 30 minutes.[9]
- Once the reaction is complete, filter the mixture to recover any unreacted zinc powder.[9]

- Allow the filtrate to stand, which will result in the separation of layers. Separate the organic layer to obtain the crude product.[9]
- The crude product can be purified further if necessary. Gas chromatography (GC) analysis can be used to determine the purity of the final product, with reported yields of approximately 85%. [9]



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Caption: Synthesis workflow for **4-Bromo-1,1,2-trifluoro-1-butene**.

Applications

4-Bromo-1,1,2-trifluoro-1-butene is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical sectors.

- Pharmaceuticals: It is used as a reagent in the synthesis of N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives. These derivatives are potent inhibitors of caspase-3 and caspase-7, which are critical enzymes in the apoptosis pathway.[11]
- Agrochemicals: This compound serves as an important intermediate in the production of various pesticides. It is used to introduce the $-\text{CH}_2\text{CH}_2\text{CF}=\text{CF}_2$ functional group, which imparts notable nematicidal, worm-killing, and miticidal properties to the resulting agrochemicals.[10]

Safety and Handling

4-Bromo-1,1,2-trifluoro-1-butene is a hazardous chemical and requires careful handling.

- Hazards: It is a highly flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It causes serious eye irritation and may cause respiratory irritation.[2][3]
- Precautionary Measures:
 - Keep away from heat, sparks, open flames, and hot surfaces.[2]
 - Use in a well-ventilated area.[12]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[2][12]
 - In case of contact with eyes, rinse cautiously with water for several minutes.[2][12]
 - Store in a well-ventilated place and keep the container tightly closed.[12]

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this compound.[2][12]

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